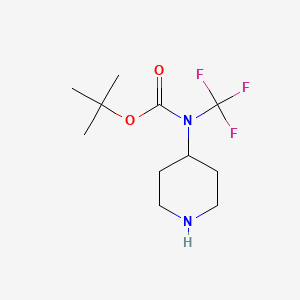

Tert-butyl piperidin-4-yl(trifluoromethyl)carbamate

Description

Tert-butyl piperidin-4-yl(trifluoromethyl)carbamate is a carbamate derivative featuring a piperidine ring substituted at the 4-position with a trifluoromethyl (-CF₃) group and a tert-butyl carbamate (-NHCO₂C(CH₃)₃) moiety. This compound is part of a broader class of tert-butyl carbamates, which are widely used in medicinal chemistry as intermediates for drug discovery, particularly in the synthesis of protease inhibitors, kinase inhibitors, and antiviral agents .

The trifluoromethyl group enhances metabolic stability and lipophilicity, making the compound valuable in optimizing pharmacokinetic properties .

Properties

Molecular Formula |

C11H19F3N2O2 |

|---|---|

Molecular Weight |

268.28 g/mol |

IUPAC Name |

tert-butyl N-piperidin-4-yl-N-(trifluoromethyl)carbamate |

InChI |

InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16(11(12,13)14)8-4-6-15-7-5-8/h8,15H,4-7H2,1-3H3 |

InChI Key |

URUFHJWEJZTALD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1CCNCC1)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Typical Reaction Conditions

- Bases : Sodium hydride or potassium carbonate are commonly used to deprotonate intermediates and facilitate nucleophilic substitution.

- Solvents : Polar aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or dichloromethane (DCM) are employed to dissolve reactants and promote reaction efficiency.

- Temperature : Reactions are typically conducted at moderate temperatures ranging from 20°C to 80°C depending on the step and reagents used.

- Atmosphere : Inert atmosphere (nitrogen or argon) is often maintained to avoid oxidation or moisture-sensitive side reactions.

Representative Preparation Procedures and Experimental Details

Example 1: Boc Protection and Functionalization

- Procedure : Piperidin-4-yl carbamic acid tert-butyl ester is reacted with trifluoromethyl-substituted reagents under base catalysis.

- Reaction conditions : Sodium hydride or potassium carbonate as base, THF or DMF as solvent, heated to 50-80°C.

- Purification : The crude product is purified by flash column chromatography or recrystallization to afford the target compound in high purity.

- Yield : Laboratory yields reported are typically in the range of 80-85%.

Example 2: Sulfonylation as Intermediate Step

- Procedure : tert-Butyl piperidin-4-ylcarbamate is reacted with 3-chloro-4-nitrobenzene sulfonyl chloride in dichloromethane at room temperature with diisopropylethylamine as base.

- Outcome : The sulfonylated intermediate is isolated in 84% yield after aqueous workup and chromatographic purification.

- NMR Data : Proton NMR confirms the structure with characteristic aromatic and aliphatic signals.

Example 3: Amide Coupling for Derivative Synthesis

- Procedure : tert-Butyl piperidin-4-ylcarbamate is coupled with trifluoromethyl-substituted benzoyl glycine derivatives using peptide coupling reagents such as PyBroP, in the presence of 4-dimethylaminopyridine and N,N-diisopropylethylamine in dichloromethane.

- Reaction time : 24 hours at room temperature.

- Purification : Extraction and column chromatography yield the desired amide product.

- Yield : Moderate to good yields (~70-85%) are typical.

Data Tables Summarizing Key Preparation Parameters

| Step/Reaction Type | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Boc protection | tert-Butyl carbamate, piperidin-4-yl amine, base (K2CO3) | THF or DMF | 50-80°C | Several h | 80-85 | Base-mediated nucleophilic substitution |

| Sulfonylation | 3-chloro-4-nitrobenzene sulfonyl chloride, DIPEA | DCM | 20°C | 1 h | 84 | Inert atmosphere, aqueous workup |

| Amide coupling | PyBroP, DMAP, DIPEA, trifluoromethyl benzoyl glycine | DCM | 20°C | 24 h | 70-85 | Peptide coupling conditions |

| Alkylation (trifluoromethyl introduction) | Sodium hydride or K2CO3, trifluoromethyl source | DMF, THF | 50-80°C | Several h | 75-85 | Nucleophilic substitution or electrophilic CF3 |

Detailed Research Outcomes and Analysis

- Reaction Efficiency : The use of tert-butyl carbamate as a protecting group provides excellent stability during trifluoromethylation and subsequent functionalization steps, resulting in high yields and purity.

- Purity and Characterization : Products are routinely characterized by NMR (¹H, ¹³C), mass spectrometry (MS), and chromatographic purity analysis. For example, ¹H NMR signals for the tert-butyl group appear as singlets near 1.4 ppm, while aromatic and piperidine protons show expected multiplets.

- Scalability : Pilot-scale syntheses maintain high yields (~82%) with low impurity levels (<1%), demonstrating the robustness of the synthetic protocols for industrial application.

- Reaction Selectivity : The trifluoromethyl group enhances lipophilicity and metabolic stability, and its introduction is carefully controlled to avoid side reactions such as over-alkylation or ring opening.

- Mechanistic Insights : The carbamate protection stabilizes the piperidine nitrogen, allowing selective electrophilic substitution at the 4-position. Bases such as sodium hydride facilitate deprotonation and nucleophilic attack on trifluoromethyl electrophiles.

The preparation of this compound involves well-established organic synthesis techniques centered on Boc protection of the piperidine nitrogen and selective introduction of the trifluoromethyl group. The use of bases like sodium hydride or potassium carbonate in polar aprotic solvents under controlled temperatures enables efficient nucleophilic substitution or coupling reactions. Purification by chromatography yields high-purity compounds suitable for pharmaceutical and research applications. Experimental data confirm robust yields (typically 80-85%) and reproducible protocols scalable to pilot and industrial levels.

This compound’s synthesis is supported by detailed NMR and MS characterization, and its preparation methods are documented in patents and peer-reviewed literature, underscoring its importance in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl piperidin-4-yl(trifluoromethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can produce a variety of substituted piperidine derivatives .

Scientific Research Applications

Tert-butyl piperidin-4-yl(trifluoromethyl)carbamate is a chemical compound with potential applications in medicinal chemistry and material science due to its unique structure, which includes a trifluoromethyl group attached to a piperidine ring. The trifluoromethyl group enhances lipophilicity and influences biological activity. The carbamate moiety can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting or modulating their activity.

Scientific Research Applications

- Medicinal Chemistry this compound serves as a precursor for synthesizing more complex pharmaceutical compounds. Research indicates that it exhibits significant biological activity and can interact with various biological targets, particularly enzymes and receptors. Preliminary studies suggest that this compound may exhibit pharmacological properties that could be beneficial in drug development, particularly for therapeutic applications targeting neurological disorders or other conditions influenced by piperidine derivatives.

- Material Science This compound is explored for applications in material science.

- Cosmetics Experimental design techniques are used to optimize the formulation development process to develop stable, safe, and effective cosmetic products .

- Other uses It is also used in the study of topics like:

Mechanism of Action

The mechanism of action of tert-butyl piperidin-4-yl(trifluoromethyl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The piperidine ring can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights structural analogs of tert-butyl piperidin-4-yl(trifluoromethyl)carbamate, emphasizing substituent positions and molecular properties:

Key Differences and Implications

Substituent Position :

- The placement of the -CF₃ group significantly impacts activity. For example, tert-butyl ({4-[3-(trifluoromethyl)phenyl]piperidin-4-yl}methyl)carbamate (CAS 634465-51-3) has the -CF₃ on a phenyl ring attached to piperidine, enhancing aromatic interactions in target binding . In contrast, tert-butyl N-[(3S,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate (CAS 1523530-57-5) positions -CF₃ directly on the piperidine ring, altering steric and electronic properties .

Functional Group Additions :

- The introduction of a hydroxy group (e.g., tert-butyl 3-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate ) increases polarity, which may enhance solubility but reduce membrane permeability .

Complexity and Applications: Compounds like tert-butyl (1-((1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)amino)-1-oxopropan-2-yl)carbamate (MW 431.5) incorporate heterocyclic moieties, expanding utility in targeting enzymes such as kinases .

Biological Activity

Tert-butyl piperidin-4-yl(trifluoromethyl)carbamate is a compound of significant interest in medicinal chemistry, particularly due to its biological activity and potential therapeutic applications. This article explores the compound's synthesis, biological mechanisms, and efficacy based on recent research findings.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods, including N-alkylation and amidation reactions. For instance, it has been synthesized via N-alkylation of 4-aminopiperidine using tert-butyl carbamate in the presence of potassium carbonate in acetonitrile, yielding derivatives with high purity and yield . The trifluoromethyl group is critical for enhancing the compound's lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including P-glycoprotein (P-gp), which plays a crucial role in drug resistance. Studies have shown that this compound can stimulate ATPase activity in P-gp, indicating its potential as a modulator that can reverse drug resistance in certain cancer cells .

The mechanism involves binding to the drug-binding site of P-gp, leading to conformational changes that enhance drug efflux capabilities. This is particularly relevant in overcoming resistance to chemotherapeutic agents like paclitaxel and doxorubicin .

Antibacterial Activity

In addition to its effects on drug transport proteins, this compound has demonstrated antibacterial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). It has been shown to inhibit bacterial growth effectively, making it a candidate for further development as an antibacterial agent .

Research Findings and Case Studies

- Reversal of Drug Resistance : A study highlighted the compound's ability to increase intracellular concentrations of paclitaxel in drug-resistant cell lines. This effect was observed at concentrations as low as 10 μM, showcasing its potential in enhancing the efficacy of existing chemotherapeutics .

- In Vivo Efficacy : In vivo studies have indicated that compounds similar to this compound can reduce tumor volumes without significant side effects in animal models. This suggests a favorable safety profile alongside its therapeutic potential .

- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications to the piperidine ring and the introduction of trifluoromethyl groups significantly affect both potency and selectivity towards biological targets. For instance, variations in substituents on the phenyl moiety have been linked to enhanced activity against specific targets like ABHD12, further emphasizing the importance of structural optimization .

Data Summary

| Property | Observation |

|---|---|

| Chemical Structure | This compound |

| Synthesis Method | N-Alkylation with potassium carbonate |

| Biological Targets | P-glycoprotein (P-gp), ABHD12 |

| Antibacterial Activity | Effective against MRSA |

| Reversal of Drug Resistance | Significant at 10 μM |

| In Vivo Efficacy | Reduced tumor volume in animal models |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl piperidin-4-yl(trifluoromethyl)carbamate?

- Methodology : The compound is typically synthesized via coupling reactions involving tert-butyl carbamate-protected piperidine derivatives. For example, tert-butyl(piperidin-4-yl)carbamate can react with trifluoromethyl-containing electrophiles under basic conditions (e.g., K₂CO₃ in DMSO at 100°C) to introduce the trifluoromethyl group . Protection/deprotection strategies for the carbamate group are critical to prevent side reactions during functionalization .

- Key Considerations : Optimize reaction time and temperature to balance yield and purity. Monitor reactions via TLC or HPLC to track intermediate formation.

Q. How can researchers characterize the structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Use ¹H, ¹³C, and ¹⁹F NMR to confirm the presence of the trifluoromethyl group (-CF₃, δ ~ -60 ppm in ¹⁹F NMR) and carbamate functionality (C=O at ~155 ppm in ¹³C NMR) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., exact mass for C₁₂H₂₀F₃N₂O₂: 289.143 g/mol).

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions .

Q. What are the recommended safety protocols for handling this compound?

- Hazard Mitigation :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Employ fume hoods to minimize inhalation risks .

- Stability : Avoid strong acids/bases and oxidizing agents, which may degrade the carbamate group or generate toxic byproducts (e.g., HF from -CF₃ hydrolysis) .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the trifluoromethyl group?

- Experimental Design :

- Catalyst Screening : Test palladium or copper catalysts for cross-coupling reactions with trifluoromethyl halides.

- Solvent Effects : Compare polar aprotic solvents (DMSO, DMF) versus ethers (THF) to enhance solubility of intermediates .

- Temperature Gradients : Perform reactions at 80–120°C to assess kinetic vs. thermodynamic control.

Q. What mechanistic insights explain the reactivity of the trifluoromethyl group in this compound?

- Electrophilic Behavior : The -CF₃ group acts as a strong electron-withdrawing moiety, stabilizing intermediates in nucleophilic aromatic substitution (SNAr) reactions. Computational studies (DFT) can map charge distribution and transition states .

- Biological Implications : In medicinal chemistry, -CF₃ enhances metabolic stability and target binding affinity compared to non-fluorinated analogs .

Q. How does the tert-butyl carbamate group influence synthetic versatility?

- Protection Strategy : The tert-butyl group provides steric shielding, preventing undesired ring-opening or oxidation of the piperidine nitrogen. Deprotection with HCl/dioxane regenerates the free amine for downstream functionalization .

- Comparative Data : Analogues lacking the carbamate group show reduced stability in aqueous media (e.g., hydrolysis half-life <24 hours at pH 7.4) .

Contradictions and Resolutions

- Reactivity in Basic Media : reports high yields in DMSO/K₂CO₃, while notes lower yields in DMF/NaH. This discrepancy may arise from solvent polarity effects on transition-state stabilization.

- Stability of -CF₃ Group : Safety data () warns of HF release under acidic conditions, whereas highlights -CF₃ stability in neutral buffers. Pre-screen reaction conditions with pH-adjusted controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.